molecular formula C10H10N2O2 B047993 Methyl 1-methyl-1H-indazole-6-carboxylate CAS No. 1007219-73-9

Methyl 1-methyl-1H-indazole-6-carboxylate

Cat. No.: B047993
CAS No.: 1007219-73-9
M. Wt: 190.2 g/mol
InChI Key: RPHJVNKZUSDUDA-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-indazole-6-carboxylate is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile and crucial building block for the synthesis of more complex molecules, particularly those targeting a range of biological pathways. Its core structure, featuring a carboxylate ester group at the 6-position and a methyl-protected nitrogen at the 1-position of the indazole heterocycle, makes it an ideal precursor for the development of potential therapeutic agents. Researchers utilize this scaffold to create novel compounds for screening against various enzyme targets and receptors. Its primary research value lies in its application in structure-activity relationship (SAR) studies, lead optimization, and the exploration of new chemical space for drug discovery programs, especially in areas such as oncology and neurology. The ester functional group provides a convenient handle for further synthetic modifications, including hydrolysis to the carboxylic acid or amide coupling reactions, enabling the rapid generation of diverse compound libraries. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 1-methylindazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-9-5-7(10(13)14-2)3-4-8(9)6-11-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHJVNKZUSDUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)OC)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626763
Record name Methyl 1-methyl-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007219-73-9
Record name Methyl 1-methyl-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-methyl-1H-indazole-6-carboxylate
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Preparation Methods

Reaction Mechanism

An alternative route alkylates the indazole nitrogen in methyl 1H-indazole-6-carboxylate using iodomethane (CH₃I) under basic conditions. The base deprotonates the indazole NH, facilitating nucleophilic substitution.

Typical Conditions

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Solvent : Dimethylformamide (DMF) or acetonitrile

  • Temperature : 50–80°C for 6–12 hours

Table 2. Alkylation Yield Variation with Base and Solvent

BaseSolventYield (%)Purity (%)
K₂CO₃DMF7295
NaHAcetonitrile6893

Purification Challenges

Alkylation often produces N7-methyl isomers , requiring chromatographic separation. This limits scalability compared to the annulation-methylation route.

Catalytic Approaches Adapted from Indazole Synthesis

Rhodium(III)-Promoted Double C–H Activation

Zhu et al.’s Rh(III)-catalyzed cross-coupling of aldehyde phenylhydrazones offers a route to 1H-indazoles. Introducing methyl and ester substituents via tailored substrates remains unexplored but theoretically viable.

Industrial-Scale Considerations

Solvent Selection and Waste Management

  • Annulation Route : N,N-Dimethylacetamide, though effective, poses disposal challenges due to high boiling point (165°C). Alternatives like 2-methyl-THF are being investigated for greener processing.

  • Alkylation Route : DMF’s reproductive toxicity necessitates substitution with cyclopentyl methyl ether (CPME) in newer protocols.

Cost Analysis

Table 3. Cost Comparison of Key Reagents (per kg of Product)

ReagentAnnulation RouteAlkylation Route
Methyl Formate$120N/A
IodomethaneN/A$450
Palladium Catalyst$0 (not used)$300 (if adapted)

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1H-indazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated indazole derivatives.

Scientific Research Applications

Chemistry

Methyl 1-methyl-1H-indazole-6-carboxylate serves as a crucial building block in organic synthesis. Its structure allows for the creation of various derivatives that can be used in further chemical reactions, including oxidation, reduction, and electrophilic substitution .

Biology

The compound exhibits notable biological activities, making it valuable for studying biochemical pathways and mechanisms. It has been shown to interact with several receptors and enzymes, particularly as an inhibitor of tyrosine kinase, which plays a vital role in cell signaling pathways. This interaction can lead to significant changes in cellular processes such as proliferation and apoptosis .

Medicine

Due to its biological properties, this compound has potential therapeutic applications. It has been investigated for its anti-inflammatory and anticancer activities, showcasing the ability to inhibit cell growth through various mechanisms .

Case Study 1: Anti-Cancer Activity

A study explored the anti-cancer properties of this compound derivatives on different cancer cell lines. The results indicated that modifications at the 1-position significantly influenced the compound's inhibitory activity against tumor growth, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. The inhibition of tyrosine kinase was particularly noted, leading to altered gene expression patterns in treated cells. This finding underscores the compound's potential as a therapeutic agent in diseases characterized by dysregulated signaling pathways .

Data Table: Comparison of Biological Activities

Activity TypeCompound UsedEffect Observed
Anti-CancerThis compoundInhibition of cell proliferation
Enzyme InhibitionThis compoundInhibition of tyrosine kinase
Anti-inflammatoryVarious derivativesReduction of inflammatory markers

Mechanism of Action

The mechanism of action of Methyl 1-methyl-1H-indazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 1-methyl-1H-indazole-6-carboxylate has several structural analogs, differing in substituent type, position, and functional groups. Below is a detailed comparison of these compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound (1007219-73-9) C₁₀H₁₀N₂O₂ -CH₃ (1-position), -COOCH₃ (6-position) 190.2 High solubility in DMSO; intermediate in drug synthesis
Methyl 3-bromo-2H-indazole-6-carboxylate (1045805-56-8) C₉H₇BrN₂O₂ -Br (3-position), -COOCH₃ (6-position) 255.07 Bromine enhances electrophilic reactivity; used in cross-coupling reactions
Methyl 4-chloro-1H-indazole-6-carboxylate (885519-19-7) C₉H₇ClN₂O₂ -Cl (4-position), -COOCH₃ (6-position) 210.62 Chloro-substituted analog; potential antimicrobial activity
Methyl 1-methyl-1H-indazole-5-carboxylate (1092351-82-0) C₁₀H₁₀N₂O₂ -CH₃ (1-position), -COOCH₃ (5-position) 190.2 Positional isomer; altered electronic properties due to carboxylate shift
Methyl 6-amino-1H-indazole-4-carboxylate (885518-56-9) C₉H₉N₃O₂ -NH₂ (6-position), -COOCH₃ (4-position) 191.19 Amino group enables hydrogen bonding; precursor for fluorescent probes
Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate (2368870-45-3) C₁₂H₁₂N₂O₃ -COCH₃ (1-position), -CH₃ (3-position) 232.24 Acetyl group increases lipophilicity (XlogP ~2.5); used in coordination chemistry

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): Bromo (in 1045805-56-8) and chloro (in 885519-19-7) substituents enhance electrophilic substitution reactivity, making these analogs suitable for Suzuki-Miyaura coupling reactions .

Positional Isomerism :

  • Shifting the carboxylate group from the 6-position (1007219-73-9) to the 5-position (1092351-82-0) alters the compound’s dipole moment and solubility profile. For example, 1092351-82-0 may exhibit lower aqueous solubility due to reduced polarity .

Functional Group Diversity: The amino group in 885518-56-9 enables hydrogen bonding, making it a candidate for targeting enzyme active sites in medicinal chemistry . The acetyl group in 2368870-45-3 increases lipophilicity (XlogP ~2.5 vs. 1.8 for 1007219-73-9), enhancing membrane permeability in biological assays .

Applications in Drug Discovery: Bromo and chloro analogs are frequently used as intermediates in the synthesis of kinase inhibitors and antiviral agents . Amino-substituted derivatives (e.g., 885518-56-9) serve as precursors for fluorescent tags or metal-chelating agents .

Biological Activity

Methyl 1-methyl-1H-indazole-6-carboxylate (MMICA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of MMICA, supported by relevant data tables and research findings.

  • Molecular Formula : C10_{10}H10_{10}N2_2O2_2
  • Molecular Weight : 190.20 g/mol
  • CAS Number : 1007219-73-9
  • Melting Point : Approximately 142–144 °C

MMICA exhibits its biological effects primarily through interactions with various molecular targets. The following mechanisms have been identified:

  • Enzyme Inhibition : MMICA has shown inhibitory activity against several enzymes, notably tyrosine kinases, which are critical in cell signaling pathways involved in proliferation and survival.
  • Cell Signaling Modulation : The compound can modulate key signaling pathways, influencing gene expression and cellular metabolism. This modulation can lead to alterations in cell proliferation and apoptosis .

Anticancer Activity

Research indicates that MMICA possesses significant anticancer properties:

  • Inhibition of Cancer Cell Proliferation : Studies have demonstrated that MMICA inhibits the growth of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
  • Mechanistic Insights : The compound's ability to interfere with tyrosine kinase activity has been linked to its anticancer effects, as these kinases play vital roles in cancer progression and metastasis.

Anti-inflammatory Effects

MMICA has also been investigated for its anti-inflammatory properties:

  • Cytokine Modulation : It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in chronic inflammatory diseases. This suggests potential applications in treating conditions characterized by inflammation .

Table 1: Summary of Biological Activities of MMICA

Activity TypeObservationsReferences
AnticancerInhibits growth in multiple cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokine levels
Enzyme InhibitionInhibits tyrosine kinase activity

Pharmacokinetics

Understanding the pharmacokinetics of MMICA is crucial for its development as a therapeutic agent:

  • Solubility : MMICA is soluble in water, which may enhance its bioavailability when administered .
  • Metabolic Stability : Preliminary studies suggest that MMICA has favorable metabolic stability, making it a promising candidate for further development .

Future Directions

The potential of MMICA extends beyond its current applications. Future research could focus on:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the indazole structure affect biological activity could lead to more potent derivatives.
  • Combination Therapies : Exploring the efficacy of MMICA in combination with other therapeutic agents may enhance its anticancer effects and reduce potential side effects.

Q & A

Basic Research Question

  • 1H NMR : Distinctive signals for methyl groups (N1-methyl at δ 3.97–4.14 ppm) and aromatic protons (e.g., δ 8.17 ppm for H-7) confirm regiochemistry .
  • Mass Spectrometry : ESI-MS ([M+H]+ = 191) validates molecular weight .
  • DFT Calculations : Density-functional theory (e.g., B3LYP functional) predicts electronic properties and stabilizes reaction intermediates, aiding in mechanistic studies .

How can computational modeling resolve contradictions in reported biological activities across studies?

Advanced Research Question
Divergent biological activities (e.g., GPCR modulation vs. anticancer effects) may arise from off-target interactions or variable assay conditions. Molecular docking studies using crystal structures of target proteins (e.g., PDB entries for GPCRs) can identify binding modes. Pair these with free-energy perturbation (FEP) calculations to quantify binding affinities and reconcile discrepancies between in vitro and in vivo data .

What strategies improve crystallographic refinement of this compound derivatives?

Advanced Research Question
For X-ray crystallography:

  • Use SHELXL for anisotropic displacement parameter refinement, particularly for methyl groups prone to thermal motion .
  • Employ WinGX/ORTEP for visualizing anisotropic ellipsoids and validating hydrogen-bonding networks .
  • Address twinning or disorder by testing multiple space groups (e.g., P21/c vs. P-1) during initial data processing .

How can researchers design experiments to differentiate between neurobiological and anticancer mechanisms?

Advanced Research Question

  • Targeted Assays : Use siRNA knockdown of GPCRs (e.g., 5-HT6 or dopamine receptors) in neuronal models to isolate neurobiological effects .
  • Cellular Profiling : Compare transcriptomic responses (RNA-seq) in cancer vs. neuronal cell lines exposed to the compound. Prioritize pathways like apoptosis (caspase-3 activation) or calcium signaling .
  • Metabolite Tracking : LC-MS/MS analysis of intracellular metabolites (e.g., cAMP or ATP levels) can link activity to specific pathways .

What methodological pitfalls arise in stability studies under physiological conditions?

Advanced Research Question

  • Hydrolysis Risk : The methyl ester group is susceptible to enzymatic cleavage (e.g., esterases). Use stability-indicating HPLC methods with simulated gastric fluid (pH 1.2) and phosphate buffer (pH 6.8) to quantify degradation .
  • Photodegradation : UV-Vis spectroscopy under ICH Q1B guidelines identifies light-sensitive intermediates. Store samples in amber vials with desiccants .

How can regiochemical impurities impact pharmacological data interpretation?

Advanced Research Question
N2-methyl isomers (e.g., Methyl 2-methyl-2H-indazole-6-carboxylate) may exhibit altered bioactivity. Use preparative HPLC to isolate isomers and conduct parallel bioassays (e.g., IC50 comparisons in kinase inhibition assays). Purity thresholds (>95% by qNMR) are critical for reproducible dose-response curves .

What statistical approaches address variability in high-throughput screening (HTS) data?

Advanced Research Question

  • Z’-Factor Analysis : Validate assay robustness by comparing positive/negative controls (e.g., Z’ > 0.5 indicates reliability) .
  • Multivariate Regression : Identify confounding variables (e.g., solvent DMSO concentration) using partial least squares (PLS) models .

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